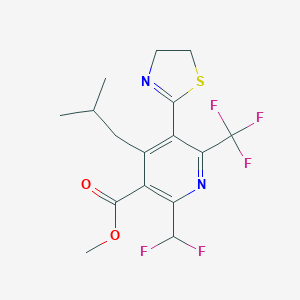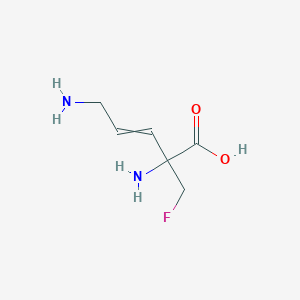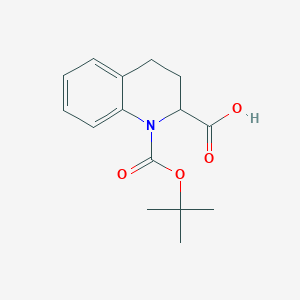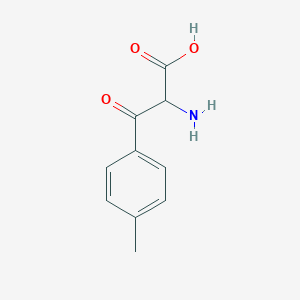
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, also known as AMPA, is a synthetic compound that belongs to the class of alpha-amino acids. It is a potent agonist of the glutamate receptor, which plays a crucial role in the central nervous system. AMPA has been widely used in scientific research for its ability to modulate synaptic transmission and plasticity. In
作用機序
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid acts as an agonist of the glutamate receptor, specifically the 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid subtype. It binds to the receptor and promotes the influx of calcium ions into the postsynaptic neuron, leading to depolarization and the initiation of an action potential. This process is critical for the transmission of excitatory signals in the brain.
生化学的および生理学的効果
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to enhance synaptic transmission and plasticity, leading to the strengthening of neuronal connections and the formation of new synapses. It has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which play a crucial role in cognitive function. Additionally, 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
実験室実験の利点と制限
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has several advantages for lab experiments, including its potency, specificity, and ease of use. It can be easily synthesized and purified, and its effects on synaptic transmission and plasticity can be readily measured using electrophysiological techniques. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid. One area of interest is the development of novel 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptor modulators that can selectively target specific subtypes of the receptor. Another area of interest is the investigation of the role of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is a need for further research on the safety and toxicity of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid, particularly in the context of potential therapeutic applications.
合成法
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid can be synthesized using various methods, including the Strecker synthesis, the Mannich reaction, and the Friedel-Crafts acylation. The most commonly used method is the Strecker synthesis, which involves the reaction of 4-methylphenylacetaldehyde with ammonium cyanide and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid.
科学的研究の応用
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has been extensively used in scientific research to investigate the molecular mechanisms underlying synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory formation. 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has also been used to study the role of glutamate receptors in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
121487-20-5 |
|---|---|
製品名 |
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
2-amino-3-(4-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
InChIキー |
GQPNWVMRRHBQNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
同義語 |
Phenylalanine, 4-methyl--bta--oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
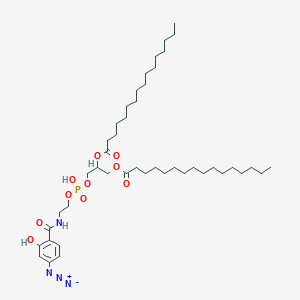
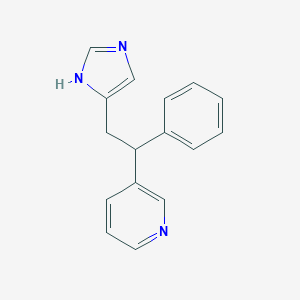
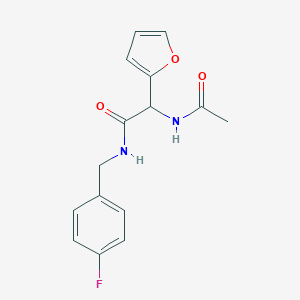
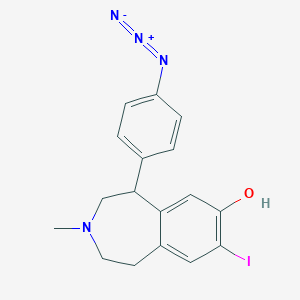
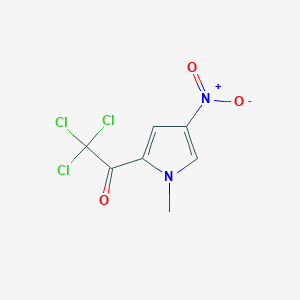
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
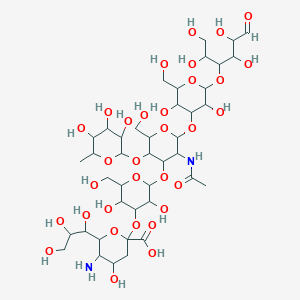

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

